An In-depth Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
An In-depth Technical Guide to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
CAS Number: 157327-49-6
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, biological significance, and the experimental protocols relevant to its study.
Core Compound Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine serves as a foundational structure for the development of a wide range of biologically active molecules. Its dihydrochloride salt is a common form for handling and formulation.
| Property | Value |
| CAS Number | 157327-49-6 |
| Molecular Formula | C₇H₁₁Cl₂N₃ |
| Molecular Weight | 208.09 g/mol |
| Appearance | Powder |
| Melting Point | 206-211 °C (decomposition) |
| Storage Temperature | 2-8°C |
| InChI Key | WLSBRWTXCPUJMN-UHFFFAOYSA-N |
Biological Significance and Applications
The 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold is a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity. Derivatives of this core have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer, inflammation, and other diseases.
Key therapeutic targets for derivatives of this scaffold include:
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Extracellular signal-regulated kinase 2 (ERK2): A critical component of the MAPK/ERK signaling pathway that regulates cell proliferation and differentiation.
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Phosphoinositide 3-kinase delta (PI3Kδ): Involved in the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and metabolism.
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Smoothened (SMO): A key receptor in the Hedgehog signaling pathway, which is vital during embryonic development and can be aberrantly activated in certain cancers.
The versatility of this scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable starting point for the development of novel therapeutics.
Quantitative Data: Biological Activity of Derivatives
The following table summarizes the biological activity of selected derivatives based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core, highlighting their inhibitory potency against various cancer cell lines and kinases.
| Derivative Class | Target | Assay | IC₅₀ | Cell Line | Reference |
| Tetrahydropyridothienopyrimidine-ureas | Cytotoxicity | MTT Assay | 2.81–29.6 µg/mL | MCF-7, PC-3, HEPG-2, SW-480, HUVEC | [1] |
| Pyrido[4,3-d]pyrimidine Derivatives | KRAS-G12D Mutant Cells | Anti-proliferation | 1.40 µM | Panc1 | N/A |
| Tetrahydropyrido[2,3-D]pyrimidine Derivatives | VCP/p97 Inhibition | Enzyme Inhibition | < 200 nM | N/A | [2] |
| Tetrahydropyrido[2,3-D]pyrimidine Derivatives | Cell Proliferation | Anti-proliferation | < 1 µM | Various | [2] |
| Smoothened Antagonists | Hedgehog Signaling | NIH3T3-GRE-Luc Reporter Gene Assay | 3x more potent than vismodegib | NIH3T3 | [3] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and biological evaluation of compounds based on the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold.
General Synthesis Protocol
A common synthetic route to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core involves a multi-step process starting from piperidin-4-one. The following is a generalized protocol based on reported syntheses:
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N-Substitution of Piperidin-4-one: A solution of piperidin-4-one is reacted with a suitable alkylating or arylating agent (e.g., benzyl chloride) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at an elevated temperature (e.g., 80°C).
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Gewald Reaction: The resulting N-substituted piperidin-4-one undergoes a Gewald reaction with ethyl cyanoacetate and elemental sulfur in the presence of a base like morpholine in a solvent such as ethanol under reflux conditions. This step forms a 2-aminothiophene ring fused to the piperidine ring.
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Pyrimidine Ring Formation: The 2-aminothiophene intermediate is then cyclized with formamidine acetate in DMF at a high temperature (e.g., 100°C) to construct the pyrimidine ring, yielding the tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine skeleton.
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Chlorination: The resulting intermediate can be chlorinated, for example, at the 4-position of the pyrimidine ring, using a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Functionalization: The chloro-substituted core can then be further functionalized through nucleophilic aromatic substitution reactions with various amines or other nucleophiles to generate a library of diverse derivatives.
Note: This is a representative protocol, and specific reaction conditions, reagents, and purification methods will vary depending on the desired final compound.
Kinase Inhibition Assay Protocol (General)
This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific protein kinase.
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Reagents and Materials:
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Purified recombinant kinase (e.g., ERK2, PI3Kδ).
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Kinase-specific substrate (e.g., a peptide or protein).
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ATP (adenosine triphosphate).
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Kinase assay buffer.
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Test compound (dissolved in DMSO).
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Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
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Microplate reader.
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Procedure:
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Prepare serial dilutions of the test compound in kinase assay buffer.
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In a microplate, add the kinase, the specific substrate, and the test compound dilutions.
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Initiate the kinase reaction by adding ATP.
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Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
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Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
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Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
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Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
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Cell Proliferation Assay Protocol (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
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Reagents and Materials:
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Cancer cell line of interest.
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Complete cell culture medium.
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Test compound (dissolved in DMSO).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Microplate reader.
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Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
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Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (e.g., 570 nm).
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Calculate the percentage of cell proliferation inhibition for each compound concentration relative to a vehicle-treated control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by derivatives of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold and a general experimental workflow for their evaluation.
Caption: The Hedgehog signaling pathway.
Caption: The ERK2 signaling pathway.
Caption: The PI3K/Akt signaling pathway.
Caption: General experimental workflow.
Conclusion
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride is a cornerstone scaffold in the design and synthesis of novel kinase inhibitors and other targeted therapeutics. Its structural features provide a versatile platform for generating diverse chemical libraries with a wide range of biological activities. The information and protocols provided in this guide offer a foundational understanding for researchers aiming to explore the potential of this important heterocyclic compound in drug discovery and development. Further research into the synthesis of novel derivatives and their evaluation in various biological assays will continue to unlock the therapeutic potential of this remarkable scaffold.
References
- 1. Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis, and Structure-Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
